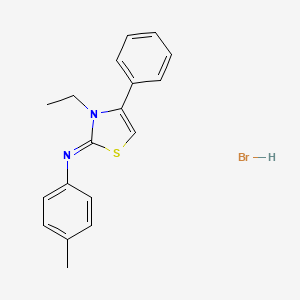

![molecular formula C16H14Br2 B2971550 4,16-Dibromo[2.2]paracyclophane CAS No. 23927-40-4](/img/structure/B2971550.png)

4,16-Dibromo[2.2]paracyclophane

Vue d'ensemble

Description

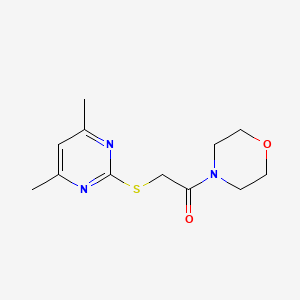

4,16-Dibromo[2.2]paracyclophane is a white crystalline powder . It is a derivative of [2.2]paracyclophane , which is a raw material for the synthesis of parylene, widely used in microelectronic integrated circuits .

Synthesis Analysis

The synthesis of 4,16-Dibromo[2.2]paracyclophane involves the use of 4,16-dibromo[2.2]paracyclophane as a key starting material . A practical synthetic method for preparing bis-(para)-pseudo-ortho and bis-(para)-pseudo-meta type 4,7,12,15-tetrasubstituted [2.2]paracyclophanes has been reported .Molecular Structure Analysis

An X-ray diffraction structural analysis showed that the distortions in the geometries of sterically strained 4,16-dibromo[2.2]paracyclophanes are similar to those found in unsubstituted [2.2]paracyclophane . The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings .Chemical Reactions Analysis

The introduction of bulky halogen atoms at C4 and C16 in the [2.2]paracyclophane molecule does not lead to a marked increase in the steric repulsion of the benzene rings . The polar nature of the halogen atoms leads to dipole-dipole attraction of the antiparallel benzene rings .Physical And Chemical Properties Analysis

4,16-Dibromo[2.2]paracyclophane has a melting point of 245.0-252.0°C . Its density is 1.565±0.06 g/cm3 .Applications De Recherche Scientifique

Biocompatible Cell Permeabilizers

The synthesis of a three-dimensional conjugated oligoelectrolyte (COE) bearing a [2.2]paracyclophane unit (COE2-3-pCp) has revealed its potential as a biocompatible cell permeabilizer . Molecular dynamics simulations indicate that COE2-3-pCp introduces more lipid disorder and membrane thinning compared to its linear analog (COE2-3C). Additionally, COE2-3-pCp exhibits a higher minimum inhibitory concentration (MIC) against E. coli K12 and yeast while maintaining similar levels of membrane permeabilization. This suggests a novel design strategy for COEs with applications in drug delivery and antimicrobial therapies.

Organic Light-Emitting Diodes (OLEDs)

[2.2]Paracyclophanes, including derivatives of 4,16-Dibromo[2.2]paracyclophane, have been successfully employed in materials science for developing OLEDs . Their unique structural and electronic properties make them promising candidates for efficient light emission in optoelectronic devices.

Nonlinear Optical Materials

The planar chirality of [2.2]paracyclophanes contributes to their intriguing optical properties. These compounds can be decorated with various chemical groups, making them suitable for nonlinear optical materials . Their rigid structure prevents rotational motion of aromatic rings, resulting in optically active compounds.

Chiral Catalysts

Substituted amido[2.2]paracyclophanes play a crucial role in the development of planar chiral bisthiourea catalysts . Their unique stereochemistry and steric strain make them valuable tools for asymmetric synthesis and catalysis.

Circularly Polarized Luminescence (CPL) Emitters

Recent research has explored molecules emitting intense CPL based on planar chiral [2.2]paracyclophane . These compounds exhibit circularly polarized light emission, making them relevant for applications in displays, sensors, and imaging.

Theoretical Studies and Reactivity

Derivatives of [2.2]paracyclophane are of interest for both theoretical investigations and practical applications . Their pronounced steric strain influences their stereochemistry and reactivity, providing insights into chemical reactions and molecular behavior.

Safety And Hazards

Orientations Futures

Planar chiral [2.2]paracyclophane-based ligands and employment of such enantiopure representative ligands to facilitate selective transformation of prochiral or racemic substances into enantiopure products are rarely explored compared to the complex chiral scaffolds such as ferrocenes . This area of research is becoming an important new toolbox in asymmetric synthesis, employed in a variety of synthetic venues .

Propriétés

IUPAC Name |

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMAXRJHDMKTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985208 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,16-Dibromo[2.2]paracyclophane | |

CAS RN |

6662-18-6, 23927-40-4 | |

| Record name | 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

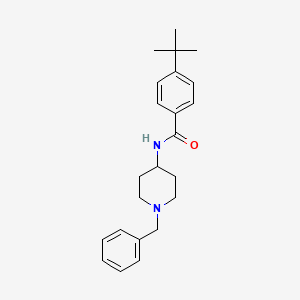

![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)

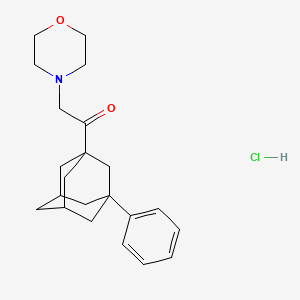

![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)

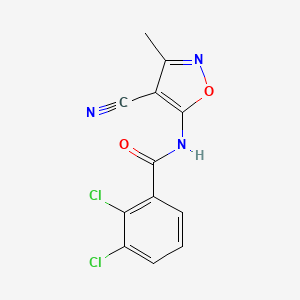

![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)

![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)